molecular formula C27H26N6S B3704746 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea

Cat. No.: B3704746
M. Wt: 466.6 g/mol
InChI Key: DNQFNRKMJUNAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea is a complex organic compound with a unique structure that combines a cyclohexenyl group, a dipyridinylquinoxalinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea typically involves multiple steps, starting with the preparation of the cyclohexenyl and dipyridinylquinoxalinyl intermediates. These intermediates are then coupled using thiourea under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites, while the dipyridinylquinoxalinyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-yl)thiourea
  • 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea

Uniqueness

1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea is unique due to the presence of both the cyclohexenyl and dipyridinylquinoxalinyl groups, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6S/c34-27(30-17-14-19-8-2-1-3-9-19)31-20-12-13-21-24(18-20)33-26(23-11-5-7-16-29-23)25(32-21)22-10-4-6-15-28-22/h4-8,10-13,15-16,18H,1-3,9,14,17H2,(H2,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFNRKMJUNAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea
Reactant of Route 2
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea
Reactant of Route 3
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea
Reactant of Route 4
Reactant of Route 4
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea
Reactant of Route 5
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea
Reactant of Route 6
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.